2-(4-Chlorophenyl)propanenitrile
Overview
Description
2-(4-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)propanenitrile is based on its molecular formula, C9H8ClN. It has an average mass of 165.620 Da and a monoisotopic mass of 165.034531 Da .Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Chlorophenyl)propanenitrile are not well-documented in the available sources.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)propanenitrile is a liquid at room temperature . It has a molecular weight of 165.62 .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Spectroscopic and Computational Analysis : 2-(4-Chlorophenyl)propanenitrile derivatives have been characterized using quantum chemical methods and vibrational spectral techniques. These studies include analysis of molecular orbitals, non-covalent interactions, and stability assessments (Viji et al., 2020). Similarly, other compounds like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have been examined through spectral analysis and X-ray diffraction studies (Sharma et al., 2014).
Corrosion Inhibition : Compounds like 2-amino-4-(4-chlorophenyl)-thiazole have been studied for their corrosion inhibition performances on metals like iron using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Optical and Electronic Properties
- Nonlinear Optical Properties : Derivatives of 2-(4-Chlorophenyl)propanenitrile have been studied for their third-order nonlinear optical properties. Compounds like 2-(4-isobutylphenyl)-N′-[1-(4-chlorophenyl)ethylidene] propanehydrazide exhibit potential for applications in optical devices like limiters and switches (Naseema et al., 2012).
Synthesis and Application in Heterocyclic Chemistry
- Building Blocks for Heterocyclic Systems : 2-Amino-2-alkyl(aryl)propanenitriles, including chlorophenyl variants, are precursors for synthesizing various heterocyclic systems like imidazole derivatives and oxazoles. Their applications in different fields, including their chemical and biological properties, are significant (Drabina & Sedlák, 2012).
Catalytic Applications
- Catalysis in Organic Chemistry : Studies have explored the catalytic properties of derivatives like 2-(4-chlorophenyl)propanenitrile in various chemical reactions. For example, boron nitride catalysts have been used for the oxidative dehydrogenation of propane to propene, demonstrating the potential of such compounds in catalysis (Grant et al., 2016).
Environmental Applications
- Environmental Monitoring and Remediation : Compounds like 2-(4-chlorophenyl)propanenitrile have been used in the development of sensors for environmental monitoring, such as in the detection of chlorophenols (Shabani‐Nooshabadi et al., 2016). Additionally, photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light has been researched, showing potential in environmental remediation (Lin et al., 2018).
Safety And Hazards
The safety information for 2-(4-Chlorophenyl)propanenitrile indicates that it is dangerous. It has hazard statements H302, H312, H317, H318, and H332, which refer to various health hazards including harmful if swallowed, harmful in contact with skin, may cause an allergic skin reaction, causes serious eye damage, and harmful if inhaled .
Relevant Papers One relevant paper discusses the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . The paper found that certain substituents on the triazole moiety, such as 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl, and 4-cynophenyl, might be responsible for significant inhibitory activity .
properties
IUPAC Name |
2-(4-chlorophenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZHRKQXPROIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944446 | |
Record name | 2-(4-Chlorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propanenitrile | |
CAS RN |
2184-88-5 | |
Record name | 4-Chloro-α-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2184-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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